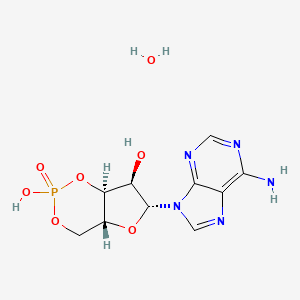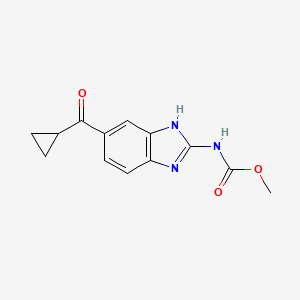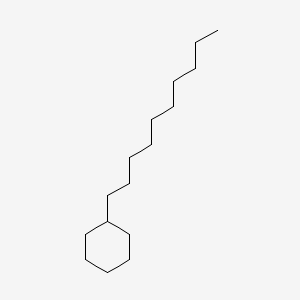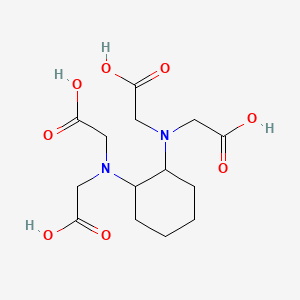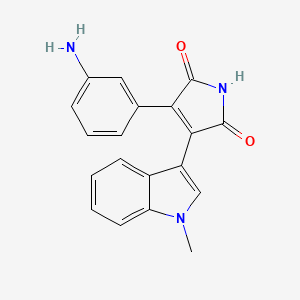
CP21R7
描述
CP21R7 is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase involved in various cellular processes such as cell membrane-to-nucleus signaling, gene transcription, translation, cytoskeletal structuring, and cell cycle progression and survival . This compound also exhibits inhibitory activity against protein kinase C alpha (PKCα) .
科学研究应用
CP21R7 具有广泛的科学研究应用,包括:
准备方法
合成路线和反应条件
CP21R7 通过涉及关键中间体的形成及其后续反应的多步过程合成。合成路线通常包括以下步骤:
吡咯环的形成: 第一步涉及通过胺与二酮之间的缩合反应形成吡咯环。
取代反应: 吡咯环经历取代反应以引入各种官能团,例如吲哚基和氨基苯基。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量和纯度。 该化合物通常使用重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
CP21R7 经历各种化学反应,包括:
氧化: this compound 可以被氧化以形成相应的氧化物。
还原: 该化合物可以被还原以形成相应的还原产物。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,this compound 的氧化可能会产生氧化物,而还原可能会产生还原衍生物 .
作用机制
CP21R7 通过选择性抑制 GSK-3β 发挥其作用。抑制 GSK-3β 导致经典 Wnt 信号传导的激活,导致细胞内 β-连环蛋白水平升高。 这种激活促进各种细胞过程,包括细胞增殖、分化和存活 . This compound 还抑制 PKCα,尽管效力较低 .
相似化合物的比较
类似化合物
氯化锂: 一种众所周知的 GSK-3β 抑制剂,用于各种研究。
替地格列布: 另一种选择性 GSK-3β 抑制剂,在神经退行性疾病中具有潜在的治疗应用。
CHIR99021: 一种有效且选择性的 GSK-3β 抑制剂,通常用于干细胞研究.
CP21R7 的独特性
This compound 因其对 GSK-3β 的高效力和选择性而独一无二,其 IC50 值为 1.8 nM . 它还表现出对 PKCα 的抑制活性,使其成为研究这些激酶之间相互作用的宝贵工具 . 此外,this compound 激活经典 Wnt 信号传导和促进人多能干细胞中胚层分化的能力使其与其他 GSK-3β 抑制剂有所区别 .
属性
IUPAC Name |
3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTAEYDIDMGJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


